molecular formula C17H20O2 B14434632 2-(2,4-Dimethylphenyl)hexahydro-1H-indene-1,3(2H)-dione CAS No. 80036-11-9

2-(2,4-Dimethylphenyl)hexahydro-1H-indene-1,3(2H)-dione

Cat. No.: B14434632
CAS No.: 80036-11-9
M. Wt: 256.34 g/mol
InChI Key: NOCKITYDZOVXKU-UHFFFAOYSA-N
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Description

2-(2,4-Dimethylphenyl)hexahydro-1H-indene-1,3(2H)-dione is an organic compound that belongs to the class of indene derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dimethylphenyl)hexahydro-1H-indene-1,3(2H)-dione typically involves the cyclization of appropriate precursors under specific conditions. Common synthetic routes may include:

    Aldol Condensation: This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group.

    Cyclization Reactions: These reactions can be catalyzed by acids or bases to form the indene ring structure.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. Techniques such as continuous flow reactors and high-throughput screening may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dimethylphenyl)hexahydro-1H-indene-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can reduce carbonyl groups to alcohols.

    Substitution: This reaction can replace hydrogen atoms with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in the study of biological pathways and mechanisms.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2,4-Dimethylphenyl)hexahydro-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to desired effects. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylindene: Another indene derivative with similar chemical properties.

    2-Methylindene: A compound with a similar structure but different substituents.

    2,4-Dimethylphenylindene: A closely related compound with similar functional groups.

Uniqueness

2-(2,4-Dimethylphenyl)hexahydro-1H-indene-1,3(2H)-dione is unique due to its specific substitution pattern and the resulting chemical properties

Properties

CAS No.

80036-11-9

Molecular Formula

C17H20O2

Molecular Weight

256.34 g/mol

IUPAC Name

2-(2,4-dimethylphenyl)-3a,4,5,6,7,7a-hexahydroindene-1,3-dione

InChI

InChI=1S/C17H20O2/c1-10-7-8-12(11(2)9-10)15-16(18)13-5-3-4-6-14(13)17(15)19/h7-9,13-15H,3-6H2,1-2H3

InChI Key

NOCKITYDZOVXKU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C2C(=O)C3CCCCC3C2=O)C

Origin of Product

United States

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